phthalimido-|A-D-glucopyranoside"
Overview
Description
Phthalimido-|A-D-glucopyranoside" is a useful research compound. Its molecular formula is C49H51NO11 and its molecular weight is 829.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality phthalimido-|A-D-glucopyranoside" suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phthalimido-|A-D-glucopyranoside" including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycoside Synthesis : It is used in the stereoselective coupling of n-Pentenyl 2-deoxy-2-phthalimido and 2-anisylimino-2-deoxy-D-glucopyranosides to form β and α disaccharides. This method is compatible with various protecting groups (Mootoo & Fraser-Reid, 1989).
Prearranged Glycosides : Used in the synthesis of non-symmetrically tethered α-(1→4)-linked disaccharides from partially benzylated 1-thio-β-d-glucopyranosides. These disaccharides are used as isomeric disaccharide acceptors for further chain elongation (Ziegler, Lemanski & Hürttlen, 2001).
Isotope Labeled Amino Sugar Derivatives : Phthalimido-α-D-glucopyranoside derivatives are used in the synthesis of nitrogen-15 labeled derivatives which are crucial for studies in molecular structure elucidation and in developing targeted drug delivery systems (Coxon & Reynolds, 1982).
Oligosaccharide Synthesis : It is utilized in the synthesis of oligosaccharides containing the X-antigenic trisaccharide at their non-reducing ends. This has potential applications in vaccine development and understanding immunological responses (Jain & Matta, 1992).
Glycosyl Donor Synthesis : Synthesis of 2,2,2-trichloroethyl 3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-d-glucopyranoside, and its subsequent reaction with glycosyl halides, plays a crucial role in creating lactosamine and chitobiose derivatives, important in studying biological interactions and drug development (Ogawa, Nakabayashi & Sasajima, 1981).
N-Acetylchitooligosaccharide Synthesis : Utilizing N-phthalic acyl group as the protective group of amine, it helps in the synthesis of complex oligosaccharides having 2-amino- 2-deoxysugars. These are crucial in understanding and mimicking biological processes and for potential therapeutic applications (Zhu, Zhang, Sun & Yao, 2008).
properties
IUPAC Name |
2-[5-hydroxy-2-methoxy-6-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPVJGOFZUDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
phthalimido-|A-D-glucopyranoside" |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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